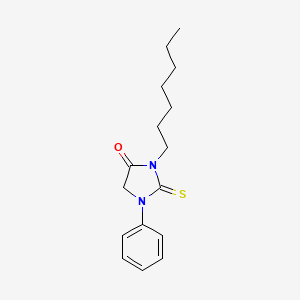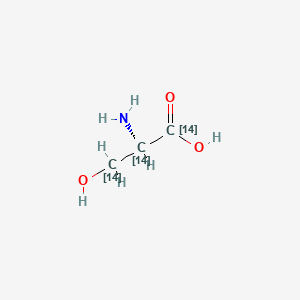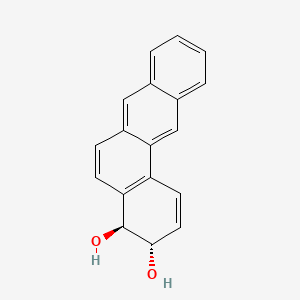
Acetophenone, 2-(1-imidazolyl)-, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 2-(1-imidazolyl)-, nitrate: is a heterocyclic organic compound with the molecular formula C11H11N3O4 It is known for its unique structure, which includes an imidazole ring attached to an acetophenone moiety, and a nitrate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetophenone, 2-(1-imidazolyl)-, nitrate typically involves the reaction of 2-(1-imidazolyl)acetophenone with nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the nitrate ester. The process can be summarized as follows:
Starting Material: 2-(1-imidazolyl)acetophenone.
Reagent: Nitric acid.
Conditions: Controlled temperature and pH.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the starting material is reacted with nitric acid in a continuous flow reactor. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetophenone, 2-(1-imidazolyl)-, nitrate can undergo oxidation reactions, where the imidazole ring or the acetophenone moiety is oxidized to form various products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the nitrate group under suitable conditions.
Major Products Formed:
Oxidation: Products may include imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the nitrate.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or antifungal agent.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetophenone, 2-(1-imidazolyl)-, nitrate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The nitrate group may participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
2-(1-Imidazolyl)acetophenone: Lacks the nitrate group but shares the imidazole and acetophenone structure.
4-(1-Imidazolyl)acetophenone: Similar structure but with the imidazole ring at a different position.
Uniqueness:
- The presence of the nitrate group in Acetophenone, 2-(1-imidazolyl)-, nitrate distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- Its ability to undergo specific chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
97805-08-8 |
|---|---|
Formule moléculaire |
C11H11N3O4 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
2-(1H-imidazol-1-ium-1-yl)-1-phenylethanone;nitrate |
InChI |
InChI=1S/C11H10N2O.NO3/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10;2-1(3)4/h1-7,9H,8H2;/q;-1/p+1 |
Clé InChI |
MATZBXZUSOMCFL-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


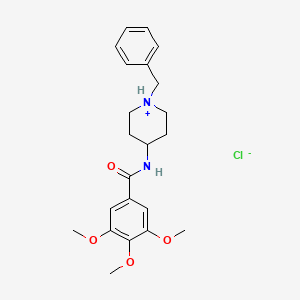
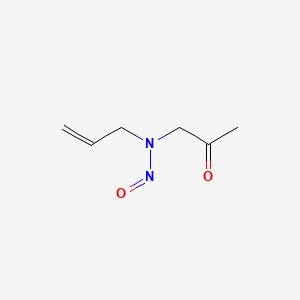
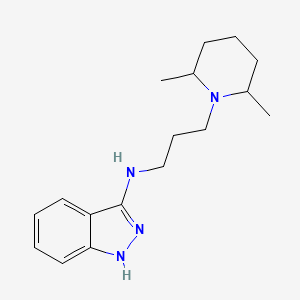
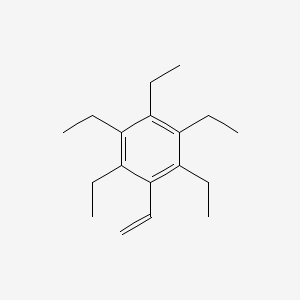

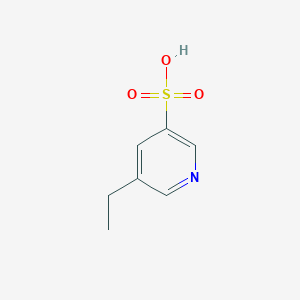
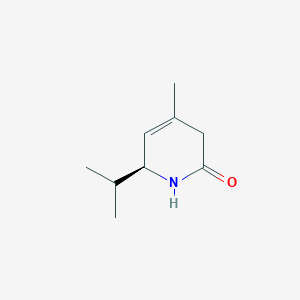
![Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate](/img/structure/B13788106.png)
![(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one](/img/structure/B13788112.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)

